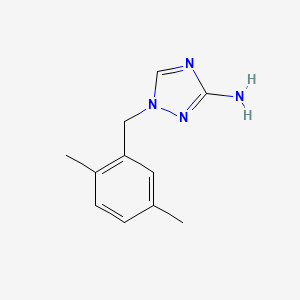

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |

InChI Key |

WSXHQPYGEYJIEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Aminoguanidine Bicarbonate with Carboxylic Acids

A key approach to synthesizing 1,2,4-triazole derivatives involves the condensation of aminoguanidine bicarbonate with carboxylic acids. This method has been reported for related compounds such as 3-methyl-1H-1,2,4-triazole-5-amine and 3-phenyl-1H-1,2,4-triazole-5-amine, which share structural similarities with the target compound. The reaction proceeds through the formation of an intermediate amino(hydrazinyl)methaniminium salt, which cyclizes to form the triazole ring system with an amino group at the 3-position. The substituent at the 1-position can be introduced by subsequent alkylation or by using substituted carboxylic acids in the condensation step if compatible.

N-Substitution via Nucleophilic Substitution on Guanidinosuccinimide Intermediates

Another pathway involves the preparation of N-substituted 1,2,4-triazoles by reacting guanidinosuccinimide intermediates with amines under microwave irradiation. This method has been successfully applied to aliphatic and aromatic amines to yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives. For aromatic amines such as 2,5-dimethylbenzylamine, the reaction sequence is adjusted to first prepare N-arylsuccinimides, which then react with aminoguanidine hydrochloride to form the triazole ring. This approach allows the introduction of the 2,5-dimethylbenzyl group at the nitrogen atom of the triazole ring, facilitating the formation of the target compound.

Stepwise Functionalization via Halogenated Triazole Intermediates

A more complex multi-step synthesis involves the preparation of halogenated triazole intermediates, such as 5-bromo-1-methyl-1H-1,2,4-triazole derivatives, followed by carboxylation and esterification steps. These intermediates can be further functionalized by catalytic hydrogenation or zinc-mediated reduction to introduce desired substituents. Although this method is primarily reported for methyl-substituted triazoles, the strategy can be adapted for benzyl-substituted analogs by modifying the starting materials and reaction conditions accordingly.

Detailed Synthetic Routes

Condensation Route Using Aminoguanidine Bicarbonate and 2,5-Dimethylbenzylcarboxylic Acid

Microwave-Assisted Nucleophilic Substitution on Guanidinosuccinimide

Multi-Step Halogenation, Carboxylation, and Reduction Route

Analytical Characterization Supporting Synthesis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectra typically show signals corresponding to the aromatic protons of the 2,5-dimethylbenzyl group, the amino protons at the 3-position of the triazole, and methyl groups on the benzyl ring.

- ^13C NMR confirms the presence of triazole carbons, methyl carbons, and benzyl carbons with characteristic chemical shifts.

- Infrared (IR) Spectroscopy:

- Bands corresponding to N-H stretching of amino groups and aromatic C-H stretching confirm functional groups.

- X-ray Crystallography:

- Mass Spectrometry:

- Confirms molecular weight and fragmentation pattern consistent with the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with aminoguanidine bicarbonate | Aminoguanidine bicarbonate, 2,5-dimethylbenzylcarboxylic acid | Condensation, cyclization | Simple, cost-effective | Requires suitable substituted acid |

| Microwave-assisted nucleophilic substitution | Guanidinosuccinimide, 2,5-dimethylbenzylamine | Microwave irradiation, ring formation | Fast, suitable for aromatic amines | Requires microwave setup |

| Halogenation-carboxylation-reduction | 1H-1,2,4-triazole, potassium hydroxide, chloromethane | Multi-step halogenation, carboxylation, reduction | Versatile for different substituents | Multi-step, complex |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:

Key Observations:

- Synthetic Yield: Derivatives like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine achieve higher yields (73%) compared to dichlorophenyl analogs (62%), suggesting steric and electronic effects influence reaction efficiency .

- Biological Activity: Dichlorophenyl and pyridinyl substituents correlate with anticancer activity, implying that electron-withdrawing groups may enhance target binding .

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

- Molecular Formula : C11H14N4

- Molecular Weight : 202.26 g/mol

- CAS Number : 1249118-60-2

- IUPAC Name : 1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various pathogenic fungi and bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibited growth | |

| Escherichia coli | Moderate activity | |

| Staphylococcus aureus | Effective inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

A notable study evaluated a series of triazole compounds against human cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Significant cytotoxicity |

| T47D (Breast) | 27.3 | Moderate cytotoxicity |

| MCF7 (Breast) | 43.4 | Lower activity compared to others |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific types of cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, it disrupts cell membrane integrity.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through various signaling pathways.

Study on Antifungal Activity

In a comparative study assessing various triazole derivatives for antifungal activity against Candida albicans, this compound demonstrated potent activity with an MIC value significantly lower than standard antifungal agents .

Evaluation Against Cancer Cell Lines

A molecular docking study indicated that this compound binds effectively to the active sites of enzymes involved in cancer proliferation pathways. The binding affinity was comparable to known inhibitors used in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.